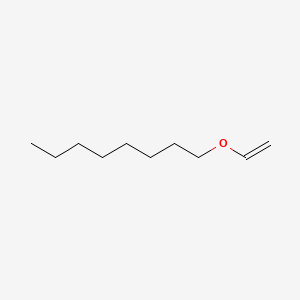

1-(Vinyloxy)octane

Description

Contextualization within Vinyl Ether Chemistry and Alkoxyalkene Derivatives

Vinyl ethers, characterized by the R-O-CH=CH₂ functional group, are a well-established class of organic compounds. connectchemicals.com 1-(Vinyloxy)octane is a prime example of an alkoxyalkene, where an alkoxy group (-OR) is attached to an alkene. The defining feature of vinyl ethers is the electron-donating nature of the oxygen atom, which significantly influences the reactivity of the adjacent vinyl group. This electronic effect makes the double bond particularly susceptible to electrophilic attack, a cornerstone of its chemical behavior. orgsyn.orgorgsyn.org

The reactivity of this compound is largely dictated by its vinyl ether moiety. It readily participates in a variety of organic reactions, including polymerization and addition reactions. ontosight.ai The presence of the eight-carbon alkyl chain (n-octyl group) imparts a significant hydrophobic character to the molecule. connectchemicals.com This combination of a reactive vinyl group and a long, nonpolar alkyl chain is a key determinant of its utility in different chemical applications. connectchemicals.com

The synthesis of vinyl ethers can be achieved through several methods, including the vinylation of alcohols with acetylene (B1199291), a process that can be catalyzed by bases. acs.org Another significant method is vinyl transetherification, which involves the transfer of a vinyl group from a vinyl ether to an alcohol. google.com More contemporary methods involve transition metal catalysis, such as iridium-catalyzed processes for the synthesis of vinyl ethers from alcohols and vinyl acetate (B1210297). orgsyn.org

Significance in Contemporary Organic Synthesis and Materials Science Research

The dual functionality of this compound—a reactive vinyl group and a hydrophobic octyl chain—underpins its importance in both organic synthesis and materials science.

In organic synthesis , this compound serves as a versatile building block. guidechem.com The vinyl ether group can act as a protecting group for alcohols, a common strategy in multi-step syntheses. haihangchem.com Furthermore, its ability to undergo various addition and cycloaddition reactions makes it a valuable precursor for more complex molecules. orgsyn.orgorgsyn.org

In the realm of materials science , this compound is primarily utilized as a monomer in polymerization reactions. connectchemicals.com It can undergo homopolymerization to form poly(octyl vinyl ether) or be copolymerized with other monomers like maleic anhydride (B1165640), acrylates, and styrene (B11656). connectchemicals.comnite.go.jp The incorporation of the n-octyl side chain into the polymer backbone imparts desirable properties such as:

Flexibility: The long alkyl chain increases the free volume between polymer chains, leading to lower glass transition temperatures and enhanced flexibility. connectchemicals.com

Hydrophobicity: The nonpolar nature of the octyl group enhances water resistance and durability in the resulting materials. connectchemicals.com

Adhesion: Polymers containing this compound often exhibit improved adhesion to various substrates. connectchemicals.com

These properties make polymers and copolymers of this compound suitable for a range of applications, including coatings, adhesives, sealants, and plasticizers. connectchemicals.comhaihangchem.com For instance, in coatings for automotive and marine applications, the hydrophobicity it confers is particularly valuable for protection against moisture. connectchemicals.com In adhesives and sealants, it contributes to both bonding strength and resistance to environmental degradation. connectchemicals.com

Overview of Research Trajectories for this compound (n-Octyl Vinyl Ether)

Research involving this compound has evolved from fundamental studies of its synthesis and reactivity to more applied investigations into its role in advanced materials.

Early research focused on establishing efficient synthetic routes to vinyl ethers in general, with transetherification being a notable method. google.com The development of cationic polymerization techniques opened the door to the synthesis of poly(vinyl ethers), and the properties of these polymers began to be systematically investigated. nasa.gov

More recent research has been directed towards achieving greater control over the polymerization process. The advent of living cationic polymerization has enabled the synthesis of well-defined poly(vinyl ethers) with controlled molecular weights and narrow molecular weight distributions. acs.org This level of precision is crucial for tailoring the properties of the resulting materials for specific high-performance applications.

Current and future research trajectories appear to be focused on several key areas:

Advanced Polymer Architectures: Moving beyond simple linear homopolymers and random copolymers, researchers are exploring the synthesis of block copolymers, star-shaped polymers, and other complex architectures incorporating this compound to create materials with novel properties. acs.org

Functional Materials: There is growing interest in using this compound to create "smart" or functional materials. For example, its incorporation into polymer inclusion membranes for selective metal ion transport is an active area of research. researchgate.net

Sustainable Chemistry: The development of more environmentally friendly and efficient catalytic systems for the synthesis and polymerization of vinyl ethers, including this compound, is an ongoing goal. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 929-62-4 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol nih.gov |

| Boiling Point | 191.2°C at 760 mmHg guidechem.com |

| Density | 0.801 g/cm³ |

| Refractive Index | 1.424 guidechem.com |

Table 2: Applications of this compound in Materials Science

| Application | Function of this compound | Resulting Polymer Properties |

|---|---|---|

| Coatings and Paints | Monomer/Comonomer | Enhanced water resistance, durability, adhesion, and flexibility. connectchemicals.com |

| Adhesives and Sealants | Monomer/Comonomer | Improved bonding strength and moisture resistance. connectchemicals.com |

| Specialty Polymers | Monomer | Imparts hydrophobicity and can reduce friction. connectchemicals.com |

| Resins and Thermoplastics | Comonomer | Contributes to mechanical properties, flexibility, and chemical resistance. connectchemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethenoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCVIFJHBFNFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-89-7 | |

| Record name | Octane, 1-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00239191 | |

| Record name | 1-(Vinyloxy)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-62-4 | |

| Record name | 1-(Ethenyloxy)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Vinyloxy)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Vinyloxy)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(vinyloxy)octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Vinyloxy)octane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGH89EM38Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1 Vinyloxy Octane

Polymerization Processes

The polymerization of 1-(vinyloxy)octane can proceed through different mechanisms, leading to polymers with distinct properties and structures. The most common methods are cationic and radical polymerization.

Homopolymerization Studies

Homopolymerization of this compound results in the formation of poly(this compound), a polymer with a polyether backbone and pendant octyl groups. The properties of this polymer, such as its flexibility and hydrophobicity, are influenced by the long alkyl side chains.

Cationic polymerization is the most prevalent and well-studied method for the polymerization of vinyl ethers, including this compound. The electron-donating nature of the ether oxygen atom stabilizes the propagating carbocationic species, facilitating the polymerization process. Various initiating systems have been explored for the cationic polymerization of alkyl vinyl ethers, which can be broadly applied to this compound.

Living cationic polymerization techniques offer precise control over the polymer's molecular weight and a narrow molecular weight distribution (low dispersity, Đ). This is often achieved by using initiating systems that create a dynamic equilibrium between dormant and active propagating species, thereby minimizing termination and chain transfer reactions. For instance, systems employing a strong Lewis acid like tin tetrachloride (SnCl₄) in the absence of external additives have been shown to induce living polymerization of isobutyl vinyl ether, a related alkyl vinyl ether, at low temperatures. researchgate.net Another approach involves the use of single-component organic acids, such as pentacarbomethoxycyclopentadiene (PCCP), which can initiate controlled cationic polymerization of vinyl ethers under ambient conditions. nih.gov

Molecular iodine has also been reported as an effective initiator for the cationic polymerization of vinyl octyl ether. tandfonline.com The initiation is believed to involve the formation of an iodonium (B1229267) ion. tandfonline.com

Below is a representative data table summarizing typical conditions for the cationic polymerization of long-chain alkyl vinyl ethers, which are analogous to this compound.

| Initiator/Catalyst System | Solvent | Temperature (°C) | Monomer | Resulting Polymer Mn ( kg/mol ) | Dispersity (Đ) | Reference |

| IBVE-HCl / SnCl₄ | Toluene | -30 | Isobutyl Vinyl Ether | - | ~1.1 | researchgate.net |

| PCCP | Dichloromethane | Room Temp | Isobutyl Vinyl Ether | 5.1 | 1.1 | nih.gov |

| Iodine | n-Hexane | Room Temp | Vinyl Octyl Ether | - | - | tandfonline.com |

| B(C₆F₅)₃ | Dichloromethane | -78 | Isopropyl Vinyl Ether | 10.4 | 1.84 | acs.org |

Table 1: Representative conditions for the cationic polymerization of alkyl vinyl ethers.

The radical homopolymerization of vinyl ethers is generally considered more challenging than cationic polymerization. This difficulty arises from the high reactivity of the growing radical, which can lead to side reactions like β-scission. tandfonline.com However, recent research has demonstrated that radical polymerization of vinyl ethers can be achieved under specific conditions.

One successful approach involves conducting the polymerization in an aqueous suspension in the presence of lithium hydroxide, using a thermally triggered azo-initiator. spsj.or.jp This method has been shown to be effective for the direct radical homopolymerization of vinyl ethers that lack a hydroxyl group. spsj.or.jp Another strategy employs lithium salts such as lithium methoxide (B1231860) (CH₃OLi) and lithium iodide (LiI) to activate the vinyl ether monomer towards radical attack through cation-π complexation. nsf.gov This complexation reduces the electron density of the vinyl group, thereby stabilizing the resulting σ-radical and suppressing side reactions. nsf.gov

| Initiator System | Solvent/Medium | Temperature (°C) | Monomer | Yield (%) | Resulting Polymer Mn ( kg/mol ) | Reference |

| Dimethyl 2,2′-azobis(2-methylpropionate) / LiOH | Water Suspension | - | Vinyl Ether (without OH) | ~90 | - | spsj.or.jp |

| Azo-initiator / CH₃OLi and LiI | - | - | Isobutyl Vinyl Ether | ~50 | 8.5 | nsf.gov |

Table 2: Conditions for the radical homopolymerization of alkyl vinyl ethers.

Cationic Polymerization

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers is a valuable strategy to tailor the properties of the resulting polymers. The incorporation of different monomer units can modify characteristics such as adhesion, thermal stability, and solubility.

Alkyl vinyl ethers readily copolymerize with maleic anhydride (B1165640), often in a completely alternating fashion. tandfonline.com This strong alternating tendency is attributed to the formation of an electron donor-acceptor complex between the electron-rich vinyl ether and the electron-deficient maleic anhydride. springerprofessional.de The copolymerization is typically initiated by free radicals. springerprofessional.de The resulting copolymers contain anhydride functionalities that can be further modified to introduce a variety of chemical groups. tandfonline.comspringerprofessional.de

A study on the copolymerization of isobutyl vinyl ether (IBVE) and 4-hydroxybutyl vinyl ether (HBVE) with maleic anhydride (MA) highlighted that the structure of the resulting copolymer is influenced by the functionality of the vinyl ether. tandfonline.com While the monofunctional IBVE resulted in a completely alternating copolymer with MA, the dual-functional HBVE (containing a hydroxyl group) led to a more complex, often gelled, product due to side reactions involving the hydroxyl group and the maleic anhydride ring. tandfonline.com

| Comonomer 1 | Comonomer 2 | Initiator | Solvent | Key Finding | Reference |

| Isobutyl Vinyl Ether | Maleic Anhydride | - | - | Completely alternating copolymer | tandfonline.com |

| 4-Hydroxybutyl Vinyl Ether | Maleic Anhydride | - | - | Gelled product due to side reactions | tandfonline.com |

| Ethyl Vinyl Ether | Maleic Anhydride | - | Supercritical CO₂ | Higher molecular weight than in organic solvents | tandfonline.com |

Table 3: Findings from the copolymerization of alkyl vinyl ethers with maleic anhydride.

The copolymerization of vinyl ethers with acrylates and methacrylates is challenging due to their fundamentally different polymerization mechanisms. Vinyl ethers primarily undergo cationic polymerization, while acrylates and methacrylates polymerize via radical or anionic mechanisms. acs.org Direct copolymerization often leads to a mixture of homopolymers or copolymers with poorly controlled structures.

To overcome this, specialized techniques have been developed. One approach is to use a system that can facilitate both cationic and radical polymerization concurrently or sequentially. For instance, a one-shot copolymerization procedure has been reported that includes radically polymerizable acrylates and cationically polymerizable vinyl ethers. acs.org Another strategy involves the use of macromonomers. For example, a poly(isobutyl vinyl ether) macromonomer with a methacryloyl end group can be synthesized via living cationic polymerization. cmu.edu This macromonomer can then undergo atom transfer radical polymerization (ATRP) to form a graft copolymer with a poly(methacrylate) backbone and poly(vinyl ether) side chains. cmu.edu This method allows for the creation of well-defined copolymers with controlled architectures. cmu.edu

Copolymers of ethyl acrylate (B77674) with a small percentage of chloroethyl vinyl ether have been utilized as elastomers with good heat and oil resistance. tandfonline.com This demonstrates that even small amounts of vinyl ether incorporation can significantly modify the properties of polyacrylates.

| Monomer 1 | Monomer 2 | Polymerization Technique | Resulting Polymer Architecture | Reference |

| Vinyl Ether | Acrylate | One-shot procedure | Copolymer | acs.org |

| Poly(isobutyl vinyl ether) macromonomer | Methacrylate | Atom Transfer Radical Polymerization | Graft Copolymer | cmu.edu |

| Ethyl Acrylate | Chloroethyl Vinyl Ether (5%) | - | Elastomeric Copolymer | tandfonline.com |

Table 4: Approaches to the copolymerization of vinyl ethers with acrylates and methacrylates.

Co-polymerization with Styrene (B11656)

The co-polymerization of this compound, an electron-rich monomer, with styrene, an electron-donating aromatic monomer, is primarily achieved through cationic polymerization methods. Vinyl ethers, including this compound, readily undergo cationic polymerization, while styrene can be polymerized through various mechanisms, including cationic polymerization. oup.comstanford.edu The significant difference in the reactivity of the propagating species makes radical co-polymerization challenging. The reactivity ratios for vinyl ethers and styrene in cationic co-polymerization indicate that vinyl ethers are generally more reactive.

The Alfrey-Price Q-e scheme, which provides a semi-empirical measure of monomer reactivity and polarity, can also be used to predict co-polymerization behavior. For vinyl isobutyl ether, the Q-e values are Q=0.04 and e=-0.90. rsc.org Styrene, in contrast, has Q=1.0 and e=-0.80. The large difference in Q values and similar e values suggest that azeotropic co-polymerization is unlikely, and the resulting copolymer composition will be highly dependent on the monomer feed ratio and the specific polymerization conditions.

Table 1: Reactivity Ratios for Cationic Co-polymerization of Various Vinyl Ethers

| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization System | Reference |

|---|---|---|---|---|---|

| n-Butyl Vinyl Ether | 2-Chloroethyl Vinyl Ether | 2.82 | 0.57 | Cp2ZrMe2 / [B(C6F5)4]–[Me2NHPh]+ | nih.gov |

| Isobutyl Vinyl Ether | 2,3-Dihydrofuran (B140613) | 0.83 | 0.57 | SnCl4 / DTBP / t-BuCl in Toluene | tandfonline.com |

| Propyl Vinyl Ether | 2,3-Dihydrofuran | 0.91 | 0.88 | SnCl4 / DTBP / t-BuCl in Toluene | tandfonline.com |

| n-Butyl Vinyl Ether | 2,3-Dihydrofuran | 0.99 | 0.90 | SnCl4 / DTBP / t-BuCl in Toluene | tandfonline.com |

Co-polymerization with Vinyl Acetate (B1210297)

The co-polymerization of this compound with vinyl acetate presents a significant challenge due to the fundamentally different polymerization mechanisms favored by each monomer. This compound, as an electron-rich vinyl ether, readily undergoes cationic polymerization. oup.com In contrast, vinyl acetate is typically polymerized via free-radical mechanisms and is known to be a "less activated monomer". acs.orgnsf.gov The direct co-polymerization of these two monomers is often inefficient, leading to the formation of homopolymers or copolymers with very low incorporation of the less reactive monomer. nsf.gov

The reactivity ratios for the free-radical co-polymerization of styrene (M1) and vinyl acetate (M2) are r1 = 55 and r2 = 0.01, indicating a strong preference for the homopolymerization of styrene. nsf.gov While specific data for this compound is not available, a similar mismatch in reactivity is expected in a radical system. Conversely, in a cationic system, the vinyl ether would be highly reactive, while the vinyl acetate would be much less so.

To achieve successful co-polymerization, specialized techniques are required. One such approach is cobalt-mediated radical polymerization, which has been used to control the polymerization of "less activated monomers" like vinyl acetate with α-olefins such as 1-octene. researchgate.net Another strategy involves the use of dual-functional initiators or sequential polymerization methods where one block is formed via one mechanism (e.g., living cationic polymerization of the vinyl ether) and the second block is grown via another (e.g., radical polymerization of vinyl acetate). journals.gen.tr

Co-polymerization with Other Unsaturated Monomers

This compound can be co-polymerized with a variety of other unsaturated monomers, particularly those that are electron-deficient, which can lead to alternating copolymers. n-Octyl vinyl ether is known to react with monomers such as maleic anhydride and acrylates. connectchemicals.com

The co-polymerization of vinyl ethers with maleic anhydride often proceeds in a highly alternating fashion, driven by the formation of an electron donor-acceptor complex between the electron-rich vinyl ether and the electron-poor maleic anhydride. This allows for the synthesis of copolymers with a regular 1:1 alternating structure.

Cationic co-polymerization of alkyl vinyl ethers with other cyclic ethers has also been demonstrated. For example, various alkyl vinyl ethers have been successfully co-polymerized with 2,3-dihydrofuran using a SnCl4-based initiating system. tandfonline.com The reactivity ratios in these systems were found to be dependent on the specific alkyl vinyl ether, the solvent, and the temperature, but generally led to the formation of random copolymers. tandfonline.com

Mechanistic Insights into Polymerization (e.g., chain growth mechanisms, termination pathways)

The primary mechanism for the polymerization of this compound is cationic polymerization. oup.commit.edu This process involves the following key steps:

Initiation: The polymerization is initiated by a cationic species, which can be generated from a protic acid (like triflic acid) or a combination of a Lewis acid (e.g., SnCl4, EtAlCl2) and a cationogen (e.g., an HCl adduct of a vinyl ether). mit.eduacs.org The initiator adds to the electron-rich double bond of the vinyl ether, creating a carbocationic active center. oup.com

Propagation: The carbocationic chain end then adds to another monomer molecule in a repetitive fashion, leading to chain growth. This step is typically very fast due to the high reactivity of the carbocation. mit.edu

Chain Transfer and Termination: In conventional cationic polymerization, the highly reactive carbocation can undergo side reactions. Chain transfer to the monomer, solvent, or counterion can occur, which terminates one chain while initiating a new one. mit.eduwikipedia.org Termination can also happen through recombination with the counterion or other nucleophilic species present in the system. wikipedia.org These side reactions often lead to polymers with low molecular weights and broad molecular weight distributions. mit.edu

To overcome these limitations, living cationic polymerization has been developed for vinyl ethers. acs.orgacs.org This technique suppresses chain transfer and termination reactions, allowing for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and well-defined end-groups. itu.edu.trfrontiersin.org This control is achieved through a dynamic equilibrium between the active, propagating carbocationic species and a dormant species that is temporarily inactive. wikipedia.org This is often accomplished by using specific initiating systems, such as HI/I2 or a Lewis acid in the presence of a weak Lewis base (like an ether or sulfide) which reversibly stabilizes the carbocation. acs.orgresearchgate.net

More recent developments include photoinduced living cationic polymerization, where light is used to control the activation and deactivation of the propagating chain ends. zendy.io

Resultant Polymer Architectures and Macromolecular Design

The advent of living cationic polymerization for vinyl ethers has opened up possibilities for the creation of a wide range of well-defined polymer architectures using this compound as a monomer. itu.edu.trfrontiersin.org The ability to control the polymerization process allows for precise macromolecular design.

Linear Polymers: Living polymerization allows for the synthesis of linear poly(this compound) with predetermined molecular weights and narrow molecular weight distributions. The hydrophobic octyl side chains of these polymers make them useful for modifying surface properties. connectchemicals.com

Block Copolymers: One of the most significant advantages of living polymerization is the ability to synthesize block copolymers by the sequential addition of different monomers. journals.gen.tritu.edu.trmdpi.com For example, a living poly(this compound) chain can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This allows for the combination of different polymer properties, such as hydrophobicity from the poly(this compound) block and other functionalities from a second block. journals.gen.tritu.edu.tr

Star Polymers: Star-shaped polymers can be synthesized using an "arm-first" approach. In this method, living polymer chains of poly(this compound) (the "arms") are synthesized first and then reacted with a multifunctional linking agent, such as a divinyl compound. acs.orgresearchgate.net This results in a central core to which multiple polymer arms are attached.

Graft Copolymers: Graft copolymers, which consist of a polymer backbone with other polymer chains grafted onto it, can also be prepared. For instance, statistical copolymers of this compound and a functionalized vinyl ether (like 2-chloroethyl vinyl ether) can be used as a backbone. The functional groups along the backbone can then be used as initiation sites for the growth of side chains of another polymer. nih.gov

Table 2: Examples of Polymer Architectures from Vinyl Ethers

| Architecture | Synthetic Strategy | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Block Copolymers | Sequential living cationic polymerization | Combines properties of different polymer blocks. | Surfactants, compatibilizers, nanostructured materials. | journals.gen.tritu.edu.tr |

| Star Polymers | "Arm-first" method with a multifunctional linking agent | Low viscosity, high functionality. | Rheology modifiers, drug delivery. | acs.orgresearchgate.net |

| Graft Copolymers | "Grafting from" a functionalized backbone | Comb-like structure with tailored side chains. | Thermoplastic elastomers, surface modification. | nih.gov |

Addition Reactions

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, [2+2] Cycloadditions)

As an electron-rich alkene, the vinyl group of this compound can participate in various cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic compounds.

[2+2] Cycloadditions: The [2+2] cycloaddition of two alkenes to form a cyclobutane (B1203170) ring is a thermally forbidden but photochemically allowed process according to the Woodward-Hoffmann rules. jove.com Therefore, photochemical activation is often required for the [2+2] cycloaddition of vinyl ethers. capes.gov.broup.com These reactions can occur with other alkenes or with another molecule of the vinyl ether itself.

Radical cation-induced [2+2] cycloadditions are another important class of reactions for electron-rich alkenes like vinyl ethers. oup.comresearchgate.net In these reactions, a one-electron oxidant generates a vinyl ether radical cation, which then reacts with another alkene to form a cyclobutane ring. oup.com These reactions can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysts. oup.com For example, vinyl ethers have been shown to undergo efficient [2+2] cycloaddition with o-carboryne at room temperature to produce carborane-fused cyclobutanes. acs.org

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions, also known as [3+2] cycloadditions, are a versatile method for synthesizing five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile. The electron-rich double bond of this compound makes it an excellent dipolarophile.

A common example is the reaction of vinyl ethers with nitrones (which act as 1,3-dipoles) to form isoxazolidine (B1194047) rings. researchgate.netcapes.gov.bracs.orgresearchgate.netjst.go.jp These reactions can be catalyzed by Lewis acids and can often proceed with high regio- and stereoselectivity. researchgate.netjst.go.jp High pressure can also be used to promote these cycloadditions. acs.org The reaction between ethyl vinyl ether and substituted α-alkoxynitrones has been studied theoretically, showing that the reaction proceeds via a one-step mechanism and is influenced by both electronic and steric effects. researchgate.net

Electrophilic Additions Across the Vinyl Ether Double Bond

The electron-donating nature of the octyloxy group activates the vinyl double bond, making it significantly more reactive towards electrophiles than a simple alkene. libretexts.org The reaction mechanism typically begins with the protonation or attack by an electrophile at the β-carbon, which is the rate-determining step. researchgate.net This generates a resonance-stabilized oxocarbenium ion intermediate, which is then rapidly attacked by a nucleophile. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, this compound readily undergoes hydrolysis. The reaction is initiated by the protonation of the β-carbon of the vinyl group, forming a resonance-stabilized carbocation. researchgate.netyoutube.com A water molecule then attacks the carbocation, leading to a hemiacetal intermediate. This hemiacetal is unstable and rapidly decomposes to yield octan-1-ol and acetaldehyde. researchgate.net The hydrolysis of vinyl ethers is a well-established reaction, often used for the protection and deprotection of alcohols in organic synthesis. The rate of this reaction is highly dependent on the pH of the solution. pdbj.org

Halogenation: The addition of halogens, such as bromine and chlorine, to alkyl vinyl ethers is a vigorous reaction that often requires cooling. alfa-chemistry.com The reaction proceeds through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. The subsequent nucleophilic attack by the halide ion occurs in an anti-fashion, leading to a dihalogenated ether product. lasalle.edu

Table 1: Examples of Electrophilic Addition Reactions

| Reaction | Reagents | Intermediate | Product(s) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Resonance-stabilized oxocarbenium ion | Octan-1-ol, Acetaldehyde |

| Halogenation (e.g., Bromination) | Br₂ in CCl₄ | Cyclic bromonium ion | 1,2-Dibromo-1-(octyloxy)ethane |

Nucleophilic Additions and Conjugate Additions

Direct nucleophilic addition across the double bond of this compound is generally unfavorable. The electron-rich nature of the vinyl group repels nucleophiles. quora.comnumberanalytics.com However, nucleophilic attack can occur under specific circumstances, particularly when the vinyl ether is part of a larger conjugated system or activated by a strong electron-withdrawing group, which is not the case for this compound itself. numberanalytics.com

Conjugate addition reactions, or Michael additions, typically require an electron-poor alkene, such as an α,β-unsaturated carbonyl compound. organic-chemistry.org Therefore, this compound does not typically undergo conjugate additions with standard nucleophiles. However, it's possible for the vinyl ether to be a component in more complex reactions where it's transformed into a suitable intermediate for such additions. google.comnih.gov For instance, certain vinyl diazonium ions, which are potent electrophiles, can react with weak nucleophiles in conjugate addition-type reactions. uvm.edu

Radical Addition Reactions (e.g., 1,2-Aminoxyalkylation)

The double bond of this compound can participate in radical addition reactions. These reactions proceed via a free-radical chain mechanism. One notable example is the 1,2-aminoxyalkylation of alkenes. In this type of reaction, an alkyl radical, generated from an alkyl iodide, adds across the double bond of the vinyl ether. rsc.org The resulting radical intermediate is then trapped by a stable nitroxide radical, such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), to yield the 1,2-aminoxyalkylation product. rsc.org

Mechanistic studies suggest that these transformations can be initiated without transition metals, using an aryldiazonium salt as a mediator that engages in halogen-atom transfer (XAT) to generate the initial alkyl radical. rsc.org

Rearrangement Reactions

Claisen Rearrangement Analogues of Vinyloxy Systems

The classic Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement that occurs when an allyl vinyl ether is heated, yielding a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comjove.comorganic-chemistry.orgwikipedia.org This reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgmdpi.com

Since this compound possesses an octyl group instead of an allyl group, it cannot undergo a standard Claisen rearrangement. The key structural requirement for this rearrangement is the allyl vinyl ether moiety. libretexts.orgredalyc.org However, the principles of the Claisen rearrangement are fundamental to understanding the reactivity of related vinyloxy systems. Analogues such as the Ireland-Claisen and Johnson-Claisen rearrangements modify the substrates to facilitate the reaction under different conditions. wikipedia.org For a compound like this compound to participate in a Claisen-type rearrangement, it would first need to be chemically modified to introduce an allylic group.

Oxidative Rearrangements of Enol Ethers

Enol ethers, including this compound, are susceptible to oxidative rearrangements. A common reaction involves epoxidation of the electron-rich double bond using a peroxyacid, such as m-chloroperbenzoic acid (m-CPBA), followed by a rearrangement. d-nb.info The initial epoxidation forms a siloxy oxirane intermediate in the case of silyl (B83357) enol ethers (Rubottom oxidation), which then undergoes acid-catalyzed ring-opening to form an oxocarbenium ion. wikipedia.org This is followed by a rearrangement to yield an α-hydroxy or α-alkoxy carbonyl compound. wikipedia.orgcapes.gov.br

Research has shown that the oxidative rearrangement of cyclic enol ethers can lead to α-alkoxyesters. rsc.orgrsc.org These reactions can be highly stereoselective and have been used to create complex molecular architectures like spiroketals. rsc.org The reaction of this compound under similar oxidative conditions would be expected to yield products derived from the initial epoxidation of its vinyl group.

Sigmatropic Shifts (e.g.,masterorganicchemistry.comjove.com-Sigmatropic Rearrangements in N-(Vinyloxy)benzimidates)

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orglibretexts.org While this compound itself is not primed for common sigmatropic shifts like the Cope or Claisen rearrangements, related vinyloxy structures demonstrate this reactivity.

A pertinent example is the thermal transformation of alkyl N-(vinyloxy)benzimidates. These compounds undergo a masterorganicchemistry.comjove.com-sigmatropic shift, which is a key step in their rearrangement to form alkyloxazoles. oup.com This highlights the potential for the vinyloxy group to participate in sigmatropic rearrangements when incorporated into a suitable molecular framework. The study of such systems provides insight into the broader reactivity patterns of the vinyloxy functional group beyond simple addition reactions.

Table of Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Octyl vinyl ether |

| Acetaldehyde | Ethanal |

| Allyl vinyl ether | 3-(Vinyloxy)prop-1-ene |

| m-Chloroperbenzoic acid | m-CPBA |

| Octan-1-ol | Octyl alcohol |

| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl |

Unimolecular Decomposition and Rearrangement Pathways in Radical Species

The study of radical species derived from this compound is crucial for understanding its behavior in various chemical environments, including atmospheric chemistry and combustion processes. While specific experimental data on the this compound radical is limited, its decomposition and rearrangement pathways can be inferred from studies on analogous 2-(vinyloxy)alkyl radicals.

A key mechanistic pathway for radicals of this type is a two-step rearrangement. colab.ws This process involves an initial intramolecular cyclization, followed by a fragmentation step. For a radical centered on the carbon adjacent to the ether oxygen (the α-carbon of the octyl group), the proposed mechanism is as follows:

5-endo-trigonal Cyclization : The radical undergoes an initial cyclization by attacking the internal carbon of the vinyl group. This forms a substituted tetrahydrofuranyl radical intermediate. colab.ws

Fragmentation (β-scission) : The newly formed five-membered ring is unstable and fragments. This ring-opening step leads to the formation of a more stable 4-ketobutyl-type radical. colab.ws

This rearrangement of 2-(vinyloxy)alkyl radicals to 4-ketobutyl radicals is a demonstrated pathway that can be completely inhibited if the intermediate tetrahydrofuranyl radical is structured to undergo a more favorable reaction, such as a 5-hexenyl rearrangement. colab.ws

Computational studies on similar, smaller radicals, such as 2-(vinyloxy)ethan-1-yl, provide further insight. This radical can undergo cyclization to form a tetrahydrofuran-2-yl radical, which then opens to form a 1-butanal-4-yl radical. acs.org Subsequent hydrogen shifts and decomposition can lead to smaller molecules like carbon monoxide and a propyl radical. acs.org These studies highlight the complexity of the potential energy surface and the competition between various unimolecular reaction pathways, including ring-opening, β-scission, and hydrogen-shift reactions. acs.orgresearchgate.net

Table 1: Postulated Unimolecular Rearrangement of a this compound-derived Radical

| Step | Initial Species | Intermediate Species | Final Species (Post-fragmentation) |

| 1 | 1-(Vinyloxy)octan-2-yl radical | 2-Hexyl-tetrahydrofuran-2-yl radical | 4-Ketodecyl radical |

This table presents a hypothetical pathway based on established mechanisms for analogous radicals. colab.ws

Derivatization Reactions and Functional Group Transformations

This compound is a versatile chemical building block due to the reactivity of its vinyl ether moiety. guidechem.com This functional group can undergo a variety of transformations, allowing for its conversion into numerous other compounds and materials.

Hydrolysis and Transacetalization Reactions

The vinyl ether group is highly susceptible to hydrolysis under acidic conditions. The reaction proceeds via protonation of the electron-rich double bond, which generates a resonance-stabilized carbocation. Nucleophilic attack by water on this intermediate forms a hemiacetal, which is unstable and rapidly decomposes to yield 1-octanol (B28484) and acetaldehyde. This reaction is a fundamental transformation of vinyl ethers.

Transacetalization (or transetherification) reactions allow for the exchange of the alkoxy group. For instance, this compound can react with another alcohol in the presence of a suitable catalyst, such as a mercury(II) or palladium(II) salt, to generate a new vinyl ether and 1-octanol. This equilibrium-driven process is useful for synthesizing different vinyl ethers that may be more difficult to prepare directly. A related transformation is the mercury(II) acetate-catalyzed reaction between an alcohol and a vinyl ether to produce a new vinyl ether.

Synthesis of Specialty Chemical Intermediates from this compound

This compound serves as a valuable monomer and chemical intermediate in the synthesis of a wide range of specialty chemicals and functional polymers. guidechem.comconnectchemicals.com Its ability to undergo polymerization and copolymerization makes it a key component in materials science. connectchemicals.com

It can be copolymerized with various other monomers, such as maleic anhydride, acrylates, and styrene. connectchemicals.com The incorporation of the octyloxy group into the polymer backbone imparts specific properties, including:

Hydrophobicity : The long alkyl chain enhances water resistance, which is desirable in coatings, adhesives, and sealants. connectchemicals.comconnectchemicals.com

Flexibility : The ether linkage and the alkyl chain can increase the flexibility and lower the glass transition temperature of the resulting polymer. connectchemicals.com

Adhesion : Polymers containing vinyl ether units can exhibit improved bonding strength. connectchemicals.com

These tailored polymers are utilized in protective coatings for automotive and marine applications, moisture-resistant adhesives, and specialty plastics. connectchemicals.com

Formation of Surfactant and Lubricant Precursors through Derivatization

The distinct hydrophobic nature of the n-octyl chain in this compound makes it an excellent starting material for producing surfactants and lubricants. guidechem.comconnectchemicals.com The basic structure of a surfactant requires a hydrophobic tail and a hydrophilic head group. This compound provides the former, and the reactive vinyl group serves as a handle to introduce the latter.

A potential pathway to a surfactant involves a two-step process:

Hydrolysis : As described previously, acid-catalyzed hydrolysis of this compound yields 1-octanol.

Functionalization : The resulting 1-octanol can be converted into a surfactant precursor. For example, it can be ethoxylated (reacted with ethylene (B1197577) oxide) to create a non-ionic surfactant or sulfated to produce an anionic surfactant (octyl sulfate).

The resulting amphiphilic molecules are employed in various industries, including personal care, textiles, and industrial manufacturing, as emulsifiers, detergents, and wetting agents. connectchemicals.com

Conversion to Heterocyclic Compounds (e.g., Oxazoles)

While direct conversion of this compound to oxazoles is not widely documented, its functional group provides a reactive site for constructing heterocyclic rings. Heterocyclic compounds are a diverse class of molecules with wide applications, particularly in medicinal chemistry. chemmethod.com

A plausible, though hypothetical, synthetic route to an oxazole (B20620) derivative could involve leveraging the products of hydrolysis.

Table 2: Potential Synthetic Pathway to an Oxazole Derivative

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Hydrolysis of this compound | H₃O⁺ | Acetaldehyde + 1-Octanol |

| 2 | Acylation of 1-Octanol | Acyl chloride (e.g., Benzoyl chloride) | Octyl benzoate |

| 3 | α-Halogenation of Acetaldehyde | NBS or Br₂ | α-Bromoacetaldehyde |

| 4 | Robinson-Gabriel Synthesis | Octyl benzoate, α-Bromoacetaldehyde, followed by cyclization/dehydration | 2-Octyloxyphenyl-oxazole (hypothetical product) |

This table outlines a potential multi-step synthesis based on standard organic reactions. The final step represents a classic method for oxazole synthesis.

Other research has shown that vinyloxy groups attached to existing heterocyclic structures, such as 1-[2-(vinyloxy)ethyl]-1H-pyrroles, can be involved in further chemical transformations, demonstrating their utility in the synthesis and functionalization of complex heterocyclic systems. researchgate.net

Oxidative and Reductive Transformations

The vinyl group of this compound is susceptible to both oxidation and reduction, providing pathways to other functionalized derivatives.

Oxidative Transformations: The electron-rich double bond can be readily oxidized. A common transformation is epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 2-(octyloxy)oxirane. This epoxide is a reactive intermediate that can be opened by various nucleophiles to create a range of difunctional compounds. More aggressive oxidation with agents like ozone (ozonolysis) would cleave the double bond, leading to the formation of octyl formate (B1220265) and formaldehyde. Furthermore, reactions involving molecular oxygen, sometimes catalyzed by transition metals, can lead to the formation of cyclic peroxides like dioxolanes. nih.gov

Reductive Transformations: The most straightforward reductive transformation is the hydrogenation of the carbon-carbon double bond. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The product of this reaction is ethyl octyl ether, a saturated ether. This transformation effectively removes the reactive vinyl handle, resulting in a more chemically stable compound.

Table 3: Summary of Derivatization Reactions

| Reaction Type | Reagents | Product Class |

| Hydrolysis | H₃O⁺ | Alcohol and Aldehyde |

| Copolymerization | Acrylates, Styrene, etc. | Functionalized Polymers |

| Epoxidation | m-CPBA | Epoxides (Oxiranes) |

| Hydrogenation | H₂, Pd/C | Saturated Ethers |

Computational and Theoretical Mechanistic Studies

The reactivity and mechanistic pathways of this compound, like other alkyl vinyl ethers, are extensively investigated using computational and theoretical chemistry methods. These approaches provide deep insights into the molecular-level details of reaction mechanisms, transition states, and conformational preferences that are often difficult to probe experimentally. By modeling the electronic structure and dynamics, researchers can predict and rationalize the chemical behavior of the vinyloxy functional group attached to the long alkyl chain.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of vinyloxy compounds. These calculations allow for the optimization of reactant, transition state, and product geometries, as well as the calculation of their corresponding energies to map out detailed reaction pathways.

For reactions such as acid-catalyzed hydrolysis, a known characteristic of vinyl ethers, DFT calculations have been instrumental. The mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl group, forming a carbocation intermediate, which is then rapidly hydrated. nih.gov Computational studies on analogous short-chain alkyl vinyl ethers have shown that the stability of this carbocation intermediate is crucial. The presence of the electron-donating alkoxy group stabilizes the positive charge, facilitating the reaction. DFT calculations can precisely quantify the activation energy barrier for this protonation step. For instance, studies on the hydrolysis of various vinyl ethers have established a correlation between their computationally determined proton affinities and the experimentally observed second-order hydrolysis rate constants.

Atmospheric reactions, such as those with hydroxyl (•OH) radicals, have also been modeled for alkyl vinyl ethers. For butyl vinyl ether isomers, theoretical investigations using the MPWB1K functional have mapped out the potential energy surfaces for •OH addition and hydrogen abstraction pathways. researcher.life These calculations reveal that the dominant reaction channel is the addition of the •OH radical to the vinyl group, leading to the formation of stable adducts. The transition states for these pathways are located and their energy barriers are calculated to predict the most likely reaction products under atmospheric conditions. researcher.life

The table below summarizes representative data from quantum chemical calculations on reactions of vinyl ether analogs, which serve as a model for understanding the reactivity of this compound.

| Reaction Type | Vinyl Ether Analog | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Acid-Catalyzed Hydrolysis | Generic Vinyl Ether | Marcus Rate Theory | Intrinsic Barrier (ΔG₀‡) | ~5 |

| Acid-Catalyzed Hydrolysis | Generic Vinyl Ether | Marcus Rate Theory | Work Term (wʳ) | ~10 |

| Ozonolysis | Generic Vinyl Ether | G4-level Theory | Cycloaddition Barrier | <1 |

| Thermal Decomposition | 3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | Activation Energy (Ea) | ~45.7 |

This table presents data for vinyl ether analogs to illustrate typical values obtained through quantum chemical calculations.

Application of Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) Theory

Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are foundational frameworks for calculating the rate constants of chemical reactions based on the properties of the potential energy surface. libretexts.orgwikipedia.org TST is widely used for bimolecular and unimolecular reactions that are in thermal equilibrium, while RRKM theory is particularly suited for describing the microcanonical unimolecular reactions of energized molecules, common in gas-phase chemistry. annualreviews.org

In the context of vinyloxy compounds, these theories have been applied to understand unimolecular decomposition and isomerization reactions. For example, in the ozonolysis of alkyl vinyl ethers, an initial cycloaddition of ozone to the double bond forms a highly energetic primary ozonide (a 1,2,3-trioxolane). nih.gov RRKM theory is used to model the subsequent unimolecular cleavage of this energized intermediate. The theory predicts how the excess energy is distributed among the vibrational modes of the molecule and how this affects the rates of competing cleavage pathways. nih.govannualreviews.org

However, studies on a series of alkyl vinyl ethers have shown a fascinating deviation from statistical predictions. RRKM theory predicts that as the size of the alkyl group increases (acting as a "heat sink"), the selectivity for certain cleavage pathways should increase dramatically. nih.gov Experimentally, the observed increase in selectivity is much smaller. This discrepancy suggests that for ozonolysis, intramolecular vibrational energy redistribution (IVR) is not complete on the timescale of the reaction, indicating a non-statistical dynamic behavior. nih.govannualreviews.org

For reactions in combustion chemistry, such as the unimolecular decomposition of hydroperoxy alkyl radicals derived from ethers, TST and RRKM/Master Equation (ME) calculations are essential for developing accurate kinetic models. researchgate.net For analogs of this compound, these calculations would predict pressure- and temperature-dependent rate constants for various decomposition channels, which are critical inputs for combustion simulations. researchgate.netresearcher.life

Analysis of Potential Energy Surfaces for Vinyloxy Compounds

A potential energy surface (PES) is a multidimensional representation of a system's energy as a function of its atomic coordinates. mdpi.comumich.edu Analysis of the PES is fundamental to computational chemistry, as its stationary points—minima (reactants, intermediates, products) and first-order saddle points (transition states)—define the most probable reaction pathways.

For the reactions of this compound, a detailed PES analysis provides a complete mechanistic picture. In the case of acid-catalyzed hydrolysis, the PES maps the energy landscape as the proton approaches the vinyl group, passes through the transition state, forms the carbocation intermediate in a shallow energy well, and finally proceeds to products. nih.gov Computational studies on the acid-catalyzed metathesis between aldehydes and vinyl ethers have used PES analysis to elucidate the most favorable mechanism, showing a pathway involving a proton-catalyzed nucleophilic attack to form an aldol-like adduct. csic.es

The thermal decomposition of related cyclic ethers, such as dihydropyrans, has been studied by mapping the PES for retro-Diels-Alder reactions. These calculations identify a concerted mechanism proceeding through a six-membered cyclic transition state. mdpi.com For this compound, analogous pericyclic reactions or other unimolecular eliminations could be explored by locating the relevant transition states on the PES.

The table below presents computed energy barriers for reactions of vinyl ether analogs, derived from the analysis of their potential energy surfaces.

| Reaction | Reactant(s) | Computational Level | Intermediate/Transition State | Energy Barrier (kcal/mol) |

| Acid-Catalyzed Metathesis | p-Anisaldehyde + Ethyl Vinyl Ether | DFT | Proton-catalyzed nucleophilic attack | 6.3 |

| Ozonolysis | Alkyl Vinyl Ether + Ozone | G4 Theory | Ozonide Cleavage TS | >57 (from energized intermediate) |

| Hemicellulose Hydrolysis | Xylose Dimer Model | DFT | Glycosidic bond cleavage (alkaline) | 37.0 |

This table showcases representative energy barriers for reactions involving vinyl ether or similar functionalities, illustrating the insights gained from PES analysis. nih.govcsic.esacs.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for studying specific reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. dovepress.com For a flexible molecule like this compound, with its long octyl chain, MD simulations are crucial for understanding its conformational preferences and how they might influence reactivity.

For this compound, MD simulations can reveal the preferred conformations of the octyl chain (e.g., extended vs. folded) and the orientation of the vinyloxy group relative to the chain. This is important because the accessibility of the reactive vinyl group to attacking reagents can be sterically hindered by the alkyl chain in certain conformations. Furthermore, by combining MD with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, one can simulate a chemical reaction within the explicitly solvated, conformationally flexible molecule, providing a more realistic model of reactivity in solution. researchgate.net The conformational space of a related molecule, cyclo-octane, has been shown to be complex, consisting of multiple energy minima corresponding to different chair and boat forms. columbia.edu A similar complexity would be expected for the octyl chain of this compound, influencing its physical and chemical properties.

Spectroscopic Characterization Techniques for 1 Vinyloxy Octane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the precise structure of organic molecules. measurlabs.com By analyzing the magnetic properties of atomic nuclei like ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton NMR (¹H NMR) is fundamental for confirming the identity of 1-(vinyloxy)octane by identifying the distinct signals of its vinyl and octyl protons. The vinyl group (O-CH=CH₂) gives rise to a characteristic set of signals in the downfield region of the spectrum, typically between δ 4.0 and 6.5 ppm. The proton on the carbon adjacent to the oxygen (O-CH=) appears as a doublet of doublets due to coupling with the two terminal vinyl protons. The terminal methylene (B1212753) protons (=CH₂) are diastereotopic and appear as two separate doublets of doublets. The protons of the long octyl chain resonate in the upfield region, typically between δ 0.8 and 3.7 ppm.

¹H NMR is also an effective technique for monitoring the progress of reactions involving this compound, such as polymerization or transetherification. iastate.edumagritek.comrptu.de The conversion can be quantitatively assessed by integrating the signals corresponding to the vinyl protons of the reactant and comparing them to the signals of the newly formed product. academie-sciences.fr For instance, in a polymerization reaction, the disappearance of the characteristic vinyl proton signals indicates the consumption of the monomer.

Table 1: Representative ¹H NMR Chemical Shifts for the Vinyloxy Group

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| O-CH =CH₂ | ~6.48 | dd | J = 14.3 Hz, 6.8 Hz |

| O-CH=CH ₂ (trans) | ~4.17 | dd | J = 14.3 Hz, 2.1 Hz |

| O-CH=CH ₂ (cis) | ~4.00 | dd | J = 6.8 Hz, 2.1 Hz |

Note: Data is based on analogous vinyl ether compounds.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In this compound, each carbon atom gives a distinct signal, allowing for a complete analysis of the carbon skeleton. The two carbons of the vinyl group are particularly characteristic, with the terminal CH₂ carbon appearing around 87 ppm and the O-CH carbon resonating further downfield at approximately 151 ppm. academie-sciences.fr The carbons of the octyl chain can be assigned based on their chemical environment, with the carbon attached to the ether oxygen (O-CH₂) appearing around 68 ppm and the terminal methyl carbon appearing at approximately 14 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| O-C H=CH₂ | ~151.1 |

| O-CH=C H₂ | ~87.7 |

| O-C H₂-(CH₂)₆-CH₃ | ~68.0 |

| O-CH₂-C H₂-(CH₂)₅-CH₃ | ~31.9 |

| O-(CH₂)₂-C H₂-(CH₂)₄-CH₃ | ~29.5 |

| O-(CH₂)₃-C H₂-(CH₂)₃-CH₃ | ~29.3 |

| O-(CH₂)₄-C H₂-(CH₂)₂-CH₃ | ~26.2 |

| O-(CH₂)₅-C H₂-CH₂-CH₃ | ~22.7 |

| O-(CH₂)₆-C H₂-CH₃ | ~30.0 |

| O-(CH₂)₇-C H₃ | ~14.1 |

Note: Shifts for the octyl chain are based on n-octane docbrown.info and related ethers; vinyl group shifts are based on similar vinyl ethers. academie-sciences.fr

For unambiguous assignment of all proton and carbon signals, especially in complex reaction products, two-dimensional (2D) NMR experiments are employed. measurlabs.comcreative-biostructure.com

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other. emerypharma.com For this compound, COSY would show cross-peaks connecting the three vinyl protons, as well as connecting adjacent methylene protons within the octyl chain, confirming their connectivity. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. creative-biostructure.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the O-CH proton at ~6.48 ppm and the O-C carbon at ~151.1 ppm.

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic molecular processes. While specific VT-NMR studies on this compound are not widely reported, this technique could be applied to study phenomena such as restricted rotation around the O-vinyl bond or conformational changes within the octyl chain. In the context of its reaction products, such as polymers, VT-NMR can provide insights into polymer dynamics and phase transitions. rsc.org High-temperature NMR can also be used to monitor the real-time degradation of vinyl ethers.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. The key functional group is the vinyl ether moiety (C=C-O-C), which gives rise to several distinct peaks. The spectrum also shows strong absorptions corresponding to the C-H bonds of the long alkyl chain. Monitoring the intensity of the vinyl group peaks can be used to follow the course of a reaction, similar to ¹H NMR.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| =C-H (Vinyl) | Stretching | ~3100-3000 |

| C-H (Alkyl) | Stretching | ~2960-2850 |

| C=C (Vinyl) | Stretching | ~1640-1620 |

| C-O-C (Ether) | Asymmetric Stretching | ~1200-1180 |

| =C-H (Vinyl) | Out-of-plane Bending | ~960 and ~820 |

Note: Wavenumbers are based on characteristic values for vinyl ethers and alkanes. nih.govupce.cz

Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier-Transform (DRIFT) Methods

Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier-Transform (DRIFT) are powerful Fourier Transform Infrared (FTIR) spectroscopy techniques for analyzing solid and liquid samples with minimal preparation. anton-paar.comjascoinc.comyoutube.com

Attenuated Total Reflectance (ATR)

ATR-FTIR is a versatile sampling technique that requires little to no sample preparation, making it suitable for a wide range of organic substances in solid or liquid states. anton-paar.comyoutube.com The principle involves an infrared beam passing through an ATR crystal, creating an evanescent wave that extends into the sample in direct contact with the crystal. anton-paar.com This interaction leads to the absorption of specific infrared frequencies by the sample, resulting in an attenuated reflection of the infrared beam. anton-paar.com

For vinyl ethers like this compound, characteristic absorption bands can be observed. The ATR-IR spectrum of a related compound, 2-(2-(vinyloxy)ethoxy)ethanol, provides insight into the expected spectral features. spectrabase.com Key vibrational modes for alkyl vinyl ethers include C-H stretching, C=C stretching of the vinyl group, and C-O-C ether linkages. researchgate.net

Key Vibrational Frequencies for Alkyl Vinyl Ethers:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| =C-H stretch | ~3100 |

| C-H asymmetric stretch (alkyl) | ~2957 |

| C-H symmetric stretch (alkyl) | ~2872 |

| C=C stretch (vinyl) | ~1620 |

| CH₂ scissoring | ~1465 |

| C-O-C stretch | ~1200 |

| =C-H wag | ~960 |

| =C-H twist | ~820 |

This table is a generalized representation based on typical values for alkyl vinyl ethers.

Diffuse Reflectance Infrared Fourier-Transform (DRIFT) Spectroscopy

DRIFT spectroscopy is particularly useful for analyzing powdered or rough-surfaced solid samples without prior preparation. wikipedia.orgswri.org This technique collects the diffusely scattered infrared light from the sample, which contains absorption information characteristic of the material's composition. wikipedia.orgswri.org In the context of this compound reaction products, especially those that are solid or adsorbed onto a solid matrix (like in catalysis studies), DRIFT can be an effective characterization tool. swri.orgresearchgate.net The spectra are often plotted in Kubelka-Munk units, which relate the sample's reflectance to its concentration. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of this compound and its derivatives by analyzing the mass-to-charge ratio of their ions.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and a series of fragment ions. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, providing both its molecular weight from the molecular ion peak and structural information from the fragmentation pattern. uni-saarland.dechemguide.co.uk

For alkanes and ethers, fragmentation often occurs at C-C and C-O bonds. msu.edulibretexts.org In the case of n-octane, a related hydrocarbon, the mass spectrum shows a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. docbrown.info The fragmentation of this compound would be influenced by the vinyl ether group. The presence of the oxygen atom can direct fragmentation, leading to characteristic cleavage patterns. msu.edu

Predicted Fragmentation Pattern for this compound (C₁₀H₂₀O, MW: 156.27)

| m/z | Possible Fragment Ion |

| 156 | [C₁₀H₂₀O]⁺ (Molecular Ion) |

| 127 | [C₈H₁₅O]⁺ |

| 99 | [C₆H₁₁O]⁺ |

| 85 | [C₅H₉O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |

This table is predictive and based on general fragmentation rules for ethers and alkanes.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior and Complex Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, often in solution. researchgate.net It generates ions by applying a high voltage to a liquid, creating an aerosol. ESI-MS is well-suited for studying reaction products in solution, such as oligomers formed from the ozonolysis of alkyl vinyl ethers. copernicus.org

Research on the ozonolysis of various alkyl vinyl ethers has utilized ESI-MS to identify oligomeric compounds in the secondary organic aerosol formed. copernicus.org For instance, in the ozonolysis of alkyl vinyl ethers (ROCH=CH₂), ESI-MS analysis revealed repeating chain units corresponding to the Criegee intermediate (CH₂O₂), indicating the formation of oligoperoxides. copernicus.org This technique can also be used to study the ionization behavior of vinyl ether-containing molecules, such as their ability to form adducts with ions like Li⁺. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.comdrawellanalytical.com It is ideal for analyzing complex mixtures of volatile and semi-volatile compounds. drawellanalytical.com

In the context of this compound, GC-MS can be used to analyze the purity of the compound and to identify the various products formed during its reactions. For example, in the study of gasoline composition, GC-MS is used to separate and identify numerous hydrocarbon components. mdpi.com Similarly, the reaction mixture of this compound could be separated on a GC column, and each eluting component would be subsequently ionized and detected by the mass spectrometer, allowing for their individual identification based on their mass spectra. The NIST Mass Spectrometry Data Center provides a reference library of mass spectra that can be used to identify unknown compounds, including those related to butyl vinyl ether. nih.gov

Other Complementary Spectroscopic and Analytical Techniques

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" for identification. mdpi.comspectroscopyonline.comspectroscopyonline.com It is complementary to infrared spectroscopy and is particularly sensitive to non-polar bonds.

For alkyl vinyl ethers, Raman spectroscopy can be used to identify key functional groups. The C=C stretching vibration in the vinyl group gives a strong and characteristic Raman signal. doi.org Studies on isomeric allylic alkenyl methyl ethers have shown that Raman spectroscopy can differentiate between isomers based on the position and substitution of the double bond. doi.org The Raman spectrum of n-octane has also been documented, providing a reference for the alkyl chain vibrations. chemicalbook.com The application of Raman spectroscopy has also been explored for determining the octane (B31449) number of gasoline, highlighting its utility in analyzing complex hydrocarbon mixtures. researchgate.net

Characteristic Raman Shifts for this compound:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=C stretch (vinyl) | 1640-1680 |

| C-H stretch (alkyl and vinyl) | 2800-3100 |

| C-O stretch (ether) | 1000-1200 |

This table is a generalized representation based on typical values for alkyl vinyl ethers and alkanes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating electronic transitions within molecules, particularly those with chromophores—functional groups that absorb UV or visible light. libretexts.orgtanta.edu.eg In the case of this compound, the vinyl ether group acts as the primary chromophore.

The absorption of UV radiation by organic molecules is typically restricted to those containing valence electrons with low excitation energies. tanta.edu.eg The electronic transitions observed in vinyl ethers primarily involve the promotion of electrons from π bonding orbitals and non-bonding (n) orbitals to π* antibonding orbitals. libretexts.orgshu.ac.uk Specifically, π → π* and n → π* transitions are common. shu.ac.uk

Studies on various vinyl ethers have shown that their main absorption bands are generally found below 200 nm. conicet.gov.ar For instance, research on a series of vinyl ethers, including ethyl vinyl ether and isobutyl vinyl ether, revealed that their primary absorption maxima occur at wavelengths under 200 nm, with absorption cross-sections less than 8 × 10⁻¹⁷ cm² molecule⁻¹. conicet.gov.ar The absorption becomes negligible above 225 nm. conicet.gov.ar The UV spectrum of methyl vinyl ether, a related compound, displays a characteristic π* ← π band at 188.8 nm. conicet.gov.ar

The electronic transitions in molecules with conjugated π systems, where alternating single and multiple bonds exist, tend to occur at longer wavelengths due to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org While this compound itself does not have a conjugated system, its reaction products might. For example, in polymerization reactions or other transformations, new chromophores can be formed, leading to shifts in the absorption maxima.

The solvent environment can also influence the position of absorption bands. For π → π* transitions, an increase in solvent polarity often leads to a stabilization of the more polar π* orbital, resulting in a shift to longer wavelengths (a red shift). tanta.edu.eg Conversely, for n → π* transitions, increased solvent polarity can stabilize the non-bonding electrons, causing a shift to shorter wavelengths (a blue shift). tanta.edu.eg

Table 1: General UV Absorption Characteristics of Vinyl Ethers

| Vinyl Ether Type | Typical λmax Range (nm) | Transition Type | Reference |

|---|---|---|---|

| Alkyl Vinyl Ethers | < 200 | π → π* | conicet.gov.ar |

| General Unsaturated Groups | 200 - 700 | n → π, π → π | shu.ac.uk |

X-ray Crystallography for Solid-State Structure Determination (on crystalline derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.com Since this compound is a liquid at room temperature, this method is applied to its crystalline derivatives to elucidate their molecular geometry and packing in the solid state.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the atomic positions can be determined. numberanalytics.com This technique is instrumental in unambiguously assigning the absolute and relative configurations of stereoisomers. nih.gov

For instance, in studies of reaction products involving vinyl ethers, X-ray crystallography has been used to definitively assign the stereochemistry of the newly formed compounds. nih.gov The formation of crystalline derivatives, such as metal complexes or products from cycloaddition reactions, allows for detailed structural analysis. Research on copper(I) complexes with various vinyl ethers, including tert-butyl vinyl ether, has utilized X-ray diffraction to determine their solid-state structures, revealing polymeric or dimeric arrangements. researchgate.netfigshare.com Similarly, the crystal structure of a cholesteryl vinyl ether derivative has been determined, providing detailed information on its molecular conformation and crystal packing. rsc.org

The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are crucial for understanding reaction mechanisms and the properties of the resulting products. For example, the crystal structure of a tungsten pentacarbonyl complex containing a vinyl ether derivative was established using this method. ias.ac.in In another study, the structures of diastereomeric 4-heptadecyl derivatives of a bicyclooctane were unambiguously determined by X-ray diffraction, confirming assignments previously suggested by NMR spectroscopy. nih.gov

Table 2: Example of Crystallographic Data for a Vinyl Ether Derivative

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cholesteryl vinyl ether | Monoclinic | P21 | - | rsc.org |

| (1R,4R,5S)-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane | Orthorhombic | P2(1)2(1)2(1) | Exo 4-heptadecyl group | nih.gov |

| (1R,4S,5S)-4-heptadecyl[3,6,8-trioxabicyclo[3.2.1]octane | Orthorhombic | P2(1)2(1)2(1) | Endo 4-heptadecyl group | nih.gov |